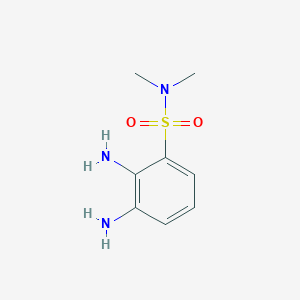

2,3-diamino-N,N-dimethylbenzenesulfonamide

Description

Contextual Overview of Benzenesulfonamide (B165840) Scaffolds in Modern Chemical Research

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. nih.govnih.gov This structural motif is recognized for its ability to mimic a transition state of enzymatic reactions, particularly those involving carbonic anhydrases, and for its favorable pharmacokinetic properties. rsc.org The versatility of the sulfonamide group allows for the synthesis of diverse derivatives with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org Researchers continually explore novel substitutions on the benzene (B151609) ring and the sulfonamide nitrogen to modulate the scaffold's biological activity, selectivity, and physicochemical properties. nih.gov The design of new benzenesulfonamide derivatives remains a highly active area of research, aimed at developing more effective and safer therapeutic agents. nih.govresearchgate.net

Significance of Diamino Functionality in Aromatic Systems

The presence of two amino groups on an aromatic ring, known as diamino functionality, imparts unique chemical reactivity and utility. wikipedia.org Aromatic diamines are fundamental building blocks in the synthesis of polymers, dyes, and pharmaceuticals. iloencyclopaedia.orgontosight.ai The relative positioning of the amino groups significantly influences the compound's properties and applications. For instance, vicinal diamines (1,2-diamines), such as the arrangement in 2,3-diamino-N,N-dimethylbenzenesulfonamide, are precursors to a variety of heterocyclic compounds, including benzimidazoles and quinoxalines, which are themselves important pharmacophores. wikipedia.org Furthermore, the two adjacent amino groups can act as bidentate ligands, capable of chelating metal ions, which is a valuable property in coordination chemistry and catalysis. wikipedia.org

Position of this compound within Sulfonamide Chemistry and Its Research Potential

This compound is a distinct entity within the broader class of sulfonamides due to its ortho-diamine substitution. While many biologically active sulfonamides feature a single amino group, the presence of a second adjacent amine opens up unique synthetic and application possibilities. The primary research potential of this compound lies in its use as a synthon for creating more complex molecular structures. The vicinal diamines can be readily condensed with various reagents to form fused heterocyclic systems, effectively using the benzenesulfonamide as a platform for generating novel compound libraries with potential therapeutic applications. For example, reaction with carboxylic acids or their derivatives would yield benzimidazoles, while reaction with α-dicarbonyl compounds would produce quinoxalines.

A plausible synthetic route to this compound would likely involve a two-step process starting from a suitable benzenesulfonyl chloride. The first step would be the reaction with dimethylamine (B145610) to form the N,N-dimethylbenzenesulfonamide intermediate. This would be followed by nitration to introduce two nitro groups onto the benzene ring, likely yielding a mixture of dinitro isomers from which the 2,3-dinitro-N,N-dimethylbenzenesulfonamide precursor would be isolated. The final step would be the selective reduction of the two nitro groups to amines. Various methods are available for the reduction of aromatic dinitro compounds, including catalytic hydrogenation (e.g., using H2/Pd-C) or chemical reduction with reagents like sodium dithionite (B78146) or through the Zinin reduction using sulfide (B99878) reagents. researchgate.netacs.orgstackexchange.comorganic-chemistry.org The choice of reducing agent would be critical to ensure the complete conversion of both nitro groups without affecting the sulfonamide moiety.

Scope and Academic Objectives of Research into this compound

The academic objectives for investigating this compound are multifaceted. A primary goal would be the development and optimization of a reliable synthetic pathway to produce the compound in good yield and purity. This would involve a systematic study of the nitration and subsequent reduction steps to achieve the desired regioselectivity and efficiency.

Once synthesized, a key research direction would be to explore its utility as a chemical building block. This would entail reacting the diamino compound with a variety of dielectrophiles to generate a library of novel heterocyclic compounds. The resulting products could then be screened for biological activity, leveraging the established pharmacological importance of both the benzenesulfonamide and the newly formed heterocyclic moieties.

Another academic objective would be to investigate the coordination chemistry of this compound. Studies could be undertaken to explore its ability to act as a ligand for various transition metals. The resulting metal complexes could be characterized and investigated for potential catalytic activity or material science applications.

Finally, a thorough characterization of the physicochemical properties of this compound would be essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as solubility, pKa, and crystal structure. This fundamental data would be invaluable for any future research and application development involving this compound.

Below is a table summarizing the key properties of the related compound, 3,4-diamino-N,N-dimethylbenzenesulfonamide, which can serve as a predictive reference for the 2,3-diamino isomer.

| Property | Value |

| Chemical Name | 3,4-diamino-N,N-dimethylbenzenesulfonamide |

| CAS Number | 57824-30-3 |

| Molecular Formula | C8H13N3O2S |

| Molecular Weight | 215.27 g/mol |

| Predicted Boiling Point | 415.6±55.0 °C |

| Predicted Density | 1.349±0.06 g/cm³ |

| Predicted pKa | 2.69±0.10 |

| Data sourced from ChemicalBook for the 3,4-diamino isomer. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHWYFBTUXVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Analysis of 2,3 Diamino N,n Dimethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Detailed ¹H and ¹³C NMR data for 2,3-diamino-N,N-dimethylbenzenesulfonamide have not been found in the surveyed literature. However, a theoretical analysis of its structure allows for the prediction of its key NMR spectral features.

Proton (¹H) NMR:

Aromatic Protons: The benzene (B151609) ring would exhibit a complex splitting pattern due to the three adjacent protons. Their chemical shifts would be influenced by the electron-donating effects of the two amino groups and the electron-withdrawing sulfonamide group.

Amino Protons (-NH₂): Two broad signals corresponding to the protons of the two amino groups would be expected. The exact chemical shift would be dependent on the solvent and concentration.

N,N-dimethyl Protons (-N(CH₃)₂): A singlet integrating to six protons would be characteristic of the two equivalent methyl groups attached to the sulfonamide nitrogen.

Carbon (¹³C) NMR:

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons bearing the amino groups (C-2, C-3) would be significantly shielded (shifted upfield) compared to the carbon attached to the sulfonamide group (C-1).

N,N-dimethyl Carbons (-N(CH₃)₂): A single signal would represent the two equivalent methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While a specific IR spectrum for this compound is not available, the characteristic absorption bands for its functional groups can be predicted.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amino) | 3500-3300 | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| S=O (Sulfonamide) | 1350-1300 & 1170-1150 | Asymmetric & Symmetric Stretching |

| C-N (Aromatic Amine) | 1340-1250 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Experimental mass spectrometry data for this compound is not available in the searched resources. The molecular weight of the compound is 215.28 g/mol . A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 215.

The fragmentation pattern would likely involve:

Loss of the dimethylamino group (-N(CH₃)₂).

Cleavage of the S-N bond.

Loss of SO₂.

Fragmentation of the aromatic ring.

Elemental Analysis for Stoichiometric Confirmation

No published elemental analysis data for this compound could be located. The theoretical elemental composition is as follows:

Theoretical Elemental Composition for C₈H₁₃N₃O₂S:

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 44.63 |

| Hydrogen (H) | 6.09 |

| Nitrogen (N) | 19.52 |

| Oxygen (O) | 14.86 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific HRMS data for this compound has not been reported. The theoretical exact mass can be calculated from its molecular formula, C₈H₁₃N₃O₂S. The calculated monoisotopic mass is 215.07285 Da .

Other Advanced Spectroscopic Techniques

There is no information available in the surveyed literature regarding the use of other advanced spectroscopic techniques such as UV-Vis spectroscopy, Raman spectroscopy, or chiroptical methods for the analysis of this compound or its derivatives.

Theoretical and Computational Investigations of 2,3 Diamino N,n Dimethylbenzenesulfonamide Chemistry

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

For 2,3-diamino-N,N-dimethylbenzenesulfonamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a variety of electronic descriptors. researchgate.net These descriptors are crucial for predicting the molecule's reactivity. Key parameters that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for chemical reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These values provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Representative Electronic Properties Calculated for a Sulfonamide Derivative using DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the propensity for electron donation. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest available electron orbital and the propensity for electron acceptance. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Chemical Hardness (η) | 2.35 eV | Measures the resistance to a change in electron distribution. |

| Chemical Softness (S) | 0.43 eV⁻¹ | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, with rotatable bonds, this analysis is crucial.

Computational methods can be used to perform a systematic search of the conformational space to locate the global energy minimum and other low-energy conformers. This can be achieved by rotating the rotatable bonds and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. In an MD simulation, the motion of atoms and molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule's shape changes in different environments, such as in a solvent. For this compound, MD simulations could reveal the preferred conformations in an aqueous solution and the flexibility of the diamino and dimethylbenzenesulfonamide moieties.

In Silico Prediction of Chemical Reactivity and Selectivity

The electronic and structural information obtained from quantum chemical calculations and conformational analysis can be used to predict the chemical reactivity and selectivity of this compound.

Reactivity: The HOMO and LUMO energies, as well as the global reactivity descriptors, provide a quantitative basis for predicting how readily the molecule will participate in chemical reactions. For instance, a low LUMO energy would suggest that the molecule is a good electrophile.

Selectivity: The MEP map and local reactivity descriptors (such as Fukui functions) can predict which sites on the molecule are most likely to be attacked by electrophiles or nucleophiles. For this compound, this would help in determining whether reactions are more likely to occur at the amino groups, the aromatic ring, or the sulfonamide group.

Molecular Modeling and Docking Studies for Understanding Binding Modes with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function. The results can provide valuable insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and the binding energy.

For instance, studies on other N,N-dimethylbenzenesulfonamide derivatives have shown that they can act as inhibitors of enzymes like carbonic anhydrase IX, which is a target in cancer therapy. nih.govtandfonline.com A molecular docking study of this compound with such a target would help in understanding its potential as a therapeutic agent.

Table 2: Representative Molecular Docking Results for a Sulfonamide Ligand with a Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A more negative value indicates a stronger binding affinity between the ligand and the target. |

| Key Interacting Residues | His94, His96, Thr200 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, van der Waals forces | The primary forces responsible for the stability of the ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Studies from a Computational Perspective

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For a series of derivatives of this compound, a QSAR study could be performed to identify the key structural features that are important for a particular biological activity. The computational descriptors used in such a study would be derived from the quantum chemical calculations and other molecular modeling techniques.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the transition states, intermediates, and products, and to determine the activation energies and reaction rates.

For reactions involving this compound, such as its synthesis or its metabolism, computational mechanistic studies could provide a detailed understanding of the reaction pathways. For example, DFT calculations can be used to model the step-by-step process of a reaction, elucidating the role of catalysts and the factors that control the stereochemistry and regioselectivity of the reaction.

Applications of 2,3 Diamino N,n Dimethylbenzenesulfonamide As a Synthetic Building Block

Future Research Directions and Unexplored Avenues in the Chemistry of 2,3 Diamino N,n Dimethylbenzenesulfonamide

Development of Novel and Efficient Synthetic Pathways

Currently, a dedicated and optimized synthetic route for 2,3-diamino-N,N-dimethylbenzenesulfonamide is not well-established in the chemical literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. A plausible approach could involve a multi-step synthesis starting from commercially available precursors. One potential pathway could begin with the sulfonation of a suitable benzene (B151609) derivative, followed by nitration to introduce two nitro groups onto the aromatic ring. The regioselectivity of the nitration would be a critical step to control. Subsequent reduction of the dinitro compound would then yield the desired this compound.

Another promising avenue lies in the development of catalytic methods for the direct amination of a pre-functionalized benzenesulfonamide (B165840) core. This could involve transition-metal-catalyzed C-H amination, a rapidly evolving field in organic synthesis. Such a strategy could offer a more atom-economical and potentially more direct route to the target molecule.

| Starting Material | Key Transformation | Intermediate/Product | Potential Advantages |

| Substituted Benzene | Sulfonation, Dinitration, Reduction | 2,3-dinitro-N,N-dimethylbenzenesulfonamide | Utilizes well-established reactions |

| Pre-functionalized Benzenesulfonamide | Catalytic C-H Amination | This compound | Atom-economical, potentially fewer steps |

Exploration of Underutilized Chemical Transformations and Derivatization Strategies

The presence of two adjacent amino groups and a sulfonamide moiety in this compound offers a plethora of opportunities for chemical derivatization. The vicinal diamines are particularly reactive and can undergo a range of transformations that are currently underutilized for this specific scaffold.

One key area for exploration is the formation of heterocyclic systems. The reaction of the diamine with various dicarbonyl compounds or their equivalents could lead to the synthesis of a wide array of novel heterocyclic structures, such as quinoxalines, benzimidazoles, and other related fused-ring systems. These heterocyclic derivatives could possess interesting photophysical, electronic, or biological properties.

Furthermore, selective derivatization of the amino groups presents a significant synthetic challenge and an opportunity for innovation. Developing methods for the mono-N-functionalization or differential functionalization of the two amino groups would unlock access to a vast chemical space of unsymmetrically substituted derivatives. Techniques such as the use of protecting groups or the exploitation of subtle differences in the reactivity of the two amino groups could be investigated.

| Reagent | Resulting Derivative Class | Potential Applications |

| 1,2-Dicarbonyl compounds | Quinoxalines | Organic electronics, fluorescent probes |

| Aldehydes/Carboxylic acids | Benzimidazoles | Medicinal chemistry, materials science |

| Isocyanates/Isothiocyanates | Urea/Thiourea derivatives | Supramolecular chemistry, anion sensing |

Advanced Characterization of Complex Derivatives

A thorough investigation into the structure and properties of the derivatives of this compound is crucial for understanding their potential applications. Advanced characterization techniques will be indispensable in this endeavor. Single-crystal X-ray diffraction will be vital for unambiguously determining the three-dimensional structure of complex derivatives, providing insights into their conformation, stereochemistry, and intermolecular interactions.

Spectroscopic techniques such as advanced Nuclear Magnetic Resonance (NMR) methods (e.g., 2D NMR) will be essential for elucidating the structure of new compounds in solution. Additionally, computational modeling and theoretical calculations can be employed to predict and rationalize the observed properties, such as electronic structure, reactivity, and spectroscopic signatures.

Integration into Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it an attractive building block for materials science and supramolecular chemistry. The two amino groups and the sulfonamide moiety are capable of forming multiple hydrogen bonds, which can be exploited for the construction of self-assembling systems and supramolecular polymers.

In materials science, the diamine functionality can be utilized as a monomer for the synthesis of high-performance polymers such as polyimides, polyamides, and polyureas. These polymers could exhibit desirable properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics.

In the realm of supramolecular chemistry, the molecule can act as a versatile building block for the design of host-guest systems, molecular sensors, and functional gels. ebrary.netwikipedia.org The ability to form well-defined hydrogen bonding networks could be harnessed to create ordered structures with specific functionalities. ebrary.netwikipedia.org

Application in Catalysis and Reaction Development

The presence of two nitrogen atoms in close proximity suggests that derivatives of this compound could serve as effective ligands for transition metal catalysts. The formation of stable chelate complexes with metal ions could lead to the development of novel catalysts for a variety of organic transformations.

For instance, chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The sulfonamide group could also play a role in modulating the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-diamino-N,N-dimethylbenzenesulfonamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves sulfonylation of 2,3-diamino-N,N-dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium (e.g., NaOH) to form the sulfonamide core. Critical conditions include maintaining a pH >10 to ensure deprotonation of the amine group and using aprotic polar solvents (e.g., DMF) for subsequent alkylation or acylation reactions. High yields (>90%) are achieved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers analyze?

- Methodological Answer :

- ¹H-NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm for N,N-dimethyl).

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bends (~1600 cm⁻¹ for amino groups).

- EIMS : Identify molecular ion peaks (e.g., m/z 245 for C₁₀H₁₅N₃O₂S) and fragmentation patterns .

Q. What in vitro assays are typically used to evaluate the antibacterial activity of sulfonamide derivatives like this compound?

- Methodological Answer : Standard protocols include:

- Agar diffusion assays against Staphylococcus aureus and Escherichia coli to measure inhibition zones.

- MIC (Minimum Inhibitory Concentration) determination via broth microdilution.

- Hemolytic activity assays (e.g., using erythrocytes) to assess toxicity .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Melting point analysis (e.g., 168–170°C) and TLC (silica gel, ethyl acetate/hexane eluent) provide preliminary validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between different batches of synthesized this compound derivatives?

- Methodological Answer :

- Batch Consistency : Verify synthesis conditions (e.g., inert atmosphere, reagent purity) and characterize intermediates via ¹H-NMR .

- Bioassay Variability : Standardize protocols (e.g., bacterial strain viability, incubation time) and include positive controls (e.g., sulfamethoxazole).

- Statistical Analysis : Apply ANOVA to compare activity data across batches .

Q. What strategies optimize reaction conditions for introducing substituents to the amino groups of this compound without compromising sulfonamide stability?

- Methodological Answer :

- Protection-Deprotection : Use Boc or Fmoc groups to shield amino groups during alkylation.

- Solvent Selection : Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysis : Add triethylamine to scavenge HCl during nucleophilic substitutions .

Q. How do electronic and steric effects of the 2,3-diamino substituents influence the binding affinity of this compound to enzymes like α-glucosidase?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density and steric bulk.

- Enzyme Assays : Compare IC₅₀ values of derivatives with varying substituents (e.g., methyl vs. fluoro).

- Crystallography : Co-crystallize the compound with α-glucosidase to identify binding interactions .

Q. How can computational modeling be integrated with experimental spectral data to predict the reactivity of this compound derivatives?

- Methodological Answer :

- QSAR Models : Corrogate experimental bioactivity data with molecular descriptors (e.g., logP, HOMO-LUMO gaps).

- Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes.

- Spectral Validation : Compare predicted NMR shifts (via ACD/Labs) with experimental data .

Q. What methodologies enable selective oxidation of the amino groups in this compound without degrading the sulfonamide moiety?

- Methodological Answer :

- Oxidizing Agents : Use mild agents like m-CPBA (meta-chloroperbenzoic acid) to target amino groups.

- pH Control : Perform reactions in acidic media (pH 3–4) to protonate the sulfonamide and prevent oxidation.

- Monitoring : Track reaction progress via TLC and isolate intermediates using column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.